molecular formula C15H22ClNO2 B13732781 Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride CAS No. 17824-97-4

Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride

Cat. No.: B13732781
CAS No.: 17824-97-4
M. Wt: 283.79 g/mol
InChI Key: ILNWWYMKRAUNPZ-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride is a chemical compound that belongs to the class of esters and pyrrolidines. This compound is characterized by the presence of an ethyl ester group, a phenyl ring, and a pyrrolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride typically involves the esterification of 3-phenylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3-phenylpropanoate is then reacted with pyrrolidine under reflux conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride can be compared with other similar compounds such as:

    Ethyl 3-phenylpropanoate: Lacks the pyrrolidine ring, making it less versatile in biological applications.

    3-Phenyl-3-pyrrolidin-1-ylpropanoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    Pyrrolidine derivatives: Various pyrrolidine-based compounds with different substituents can exhibit distinct biological activities and chemical properties.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

CAS No.

17824-97-4

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)12-14(16-10-6-7-11-16)13-8-4-3-5-9-13;/h3-5,8-9,14H,2,6-7,10-12H2,1H3;1H

InChI Key

ILNWWYMKRAUNPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N2CCCC2.Cl

Origin of Product

United States

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